Home > Products > Screening Compounds P125726 > PF-CBP1 hydrochloride
PF-CBP1 hydrochloride -

PF-CBP1 hydrochloride

Catalog Number: EVT-279452
CAS Number:
Molecular Formula: C29H37ClN4O3
Molecular Weight: 525.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-CBP1, also known as PF-06670910, is potent and highly-selective inhibitor of the bromodomain of CREB binding protein (CBP BRD) that down regulates targets of CBP in macrophages primary neurons.

There is limited information available within the provided abstracts to establish a definitive list of structurally related compounds to PF-CBP1 HCl. The research primarily focuses on the biological activity and target interactions of PF-CBP1, specifically its role in Plasmodium falciparum cytoadherence. [] Therefore, this section will focus on identifying compounds mentioned in the context of PF-CBP1's biological activity and target.

CX3CL1

    Compound Description: CX3CL1, also known as fractalkine, is a chemokine primarily expressed on the surface of endothelial cells. It plays a crucial role in cell adhesion and migration, particularly in the immune response. []

    Relevance: CX3CL1 is a direct binding partner of PF-CBP1. [] The interaction between PF-CBP1 and CX3CL1 on endothelial cells is crucial for the cytoadherence of Plasmodium falciparum-infected erythrocytes. This interaction is implicated in the pathogenesis of severe malaria. Therefore, CX3CL1 is considered relevant to PF-CBP1 HCl due to its direct interaction with the target protein.

Overview

PF-CBP1 hydrochloride is a highly selective inhibitor of the bromodomain of the CREB-binding protein, known as CREBBP, and the p300 protein. These proteins play crucial roles in transcriptional regulation through their interaction with acetylated lysine residues on histones and other proteins. PF-CBP1 hydrochloride exhibits inhibitory activity with IC50 values of 125 nM for CREBBP and 363 nM for p300, making it a significant tool in studying the role of these bromodomains in various biological processes, including inflammation and cancer progression .

Source and Classification

PF-CBP1 hydrochloride is classified as a small molecule compound that targets specific bromodomains involved in transcriptional regulation. It is primarily sourced from specialized chemical suppliers and is intended for research purposes only, not for human use. The compound is recognized for its high selectivity, being approximately 139-fold more selective for CREBBP compared to BRD4, another well-studied bromodomain .

Synthesis Analysis

The synthesis of PF-CBP1 hydrochloride involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. While specific synthetic routes are proprietary and not publicly disclosed, the general approach includes:

  1. Intermediate Preparation: Synthesis begins with simpler organic compounds that serve as precursors.
  2. Reactions: These intermediates undergo various chemical reactions, such as coupling reactions or cyclizations, to form the final product.
  3. Purification: The final compound is purified to ensure high purity levels necessary for biological testing.

The exact methods used in industrial production are typically kept confidential due to competitive market considerations .

Molecular Structure Analysis

PF-CBP1 hydrochloride has a well-defined molecular structure that allows it to selectively bind to the bromodomains of CREBBP and p300. The compound's molecular formula is C₁₈H₁₈ClN₃O₃S, and its CAS number is 2070014-93-4. The structural analysis indicates the presence of functional groups that facilitate its interaction with target proteins, particularly through hydrophobic interactions within the bromodomain's binding pocket .

Chemical Reactions Analysis

PF-CBP1 hydrochloride primarily undergoes reactions involving its interaction with bromodomains. The key reactions include:

  • Binding to Bromodomains: PF-CBP1 selectively binds to the acetyl-lysine recognition site within the bromodomains of CREBBP and p300.
  • Inhibition Mechanism: This binding inhibits the normal function of these proteins, leading to altered transcriptional activity.

The compound's selectivity allows it to modulate inflammatory gene expression in primary macrophages without significant off-target effects seen with less selective inhibitors .

Mechanism of Action

The mechanism by which PF-CBP1 hydrochloride exerts its effects involves several steps:

  1. Binding: PF-CBP1 binds specifically to the bromodomain of CREBBP and p300.
  2. Inhibition: This binding inhibits the recognition of acetylated lysines on histones and other proteins, thereby blocking the recruitment of transcriptional co-activators necessary for gene expression.
  3. Biological Impact: The inhibition leads to a reduction in inflammatory cytokine production in macrophages and may affect neuronal gene expression linked to neurodegenerative diseases .
Physical and Chemical Properties Analysis

PF-CBP1 hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO), which facilitates its use in various biological assays.
  • Stability: The compound demonstrates stability under standard laboratory conditions but should be stored properly to maintain its integrity.
  • Purity: Commercially available forms typically boast high purity levels (≥99%) as verified by HPLC analysis .
Applications

PF-CBP1 hydrochloride has significant applications in scientific research, particularly in:

  • Cancer Research: Its ability to inhibit CREBBP and p300 makes it a potential candidate for studying cancer cell growth and proliferation.
  • Inflammation Studies: Researchers use PF-CBP1 to investigate its effects on inflammatory pathways in macrophages.
  • Neuroscience: The compound's impact on gene expression related to neurodegenerative diseases like Parkinson's disease offers avenues for therapeutic exploration .
Introduction to Bromodomain Inhibition in Epigenetic Regulation

Role of CREBBP/p300 Bromodomains in Transcriptional Coactivation

CREBBP and EP300 bromodomains (BD1 and BD2) function as structural recognition units that bind acetylated lysines on histone H3 (H3K14ac, H3K18ac, H3K27ac) and histone H4 (H4K5ac, H4K8ac, H4K12ac). This binding facilitates the anchoring of CBP/p300 complexes to acetylated chromatin regions, particularly at enhancer and promoter sites. Once positioned, CBP/p300 exerts multifaceted coactivator functions through: (1) Histone acetyltransferase (HAT) activity that further modifies chromatin accessibility; (2) Transcription factor recruitment via interactions with over 400 known partners including p53, NF-κB, and HIF-1α; and (3) Mediator complex bridging that enables RNA polymerase II assembly and transcriptional initiation [8] [10]. The dual bromodomains exhibit differential functions—BD1 demonstrates higher affinity for acetylated histones while BD2 contributes to protein-protein interactions within transcriptional complexes [10].

Table 1: Selectivity Profile of PF-CBP1 Hydrochloride Across Bromodomains

TargetIC50 (nM)Kd (μM)Selectivity vs BRD4
CREBBP Bromodomain1250.19>105-fold
EP300 Bromodomain363ND>100-fold
BRD4 BD1>20,000>20Reference
BRD4 BD2>20,000>20Reference

PF-CBP1 hydrochloride demonstrates remarkable selectivity for CBP/p300 bromodomains over other BET family members. Biochemical profiling reveals IC50 values of 125 nM for CREBBP and 363 nM for EP300 bromodomains, while exhibiting minimal affinity for BRD4 (IC50 >20 μM) [1] [5]. Isothermal titration calorimetry (ITC) studies confirm this selectivity with a dissociation constant (Kd) of 0.19 μM for CBP versus >20 μM for BRD4, representing >105-fold selectivity [1]. This specificity extends to other bromodomains, including BRD2 (IC50 = 1.24 μM), BRD3 (IC50 = 1.38-4.22 μM), and BRDT (IC50 = 2.44 μM), positioning PF-CBP1 hydrochloride as a superior chemical probe for dissecting CBP/p300-specific functions [1]. The molecular basis for this selectivity involves optimal steric complementarity within the CBP acetyl-lysine binding pocket and specific interactions with gatekeeper residues that differ in BET family proteins.

Therapeutic Targeting of Bromodomains in Inflammatory and Neurological Disorders

The strategic inhibition of CBP/p300 bromodomains offers a precision epigenetic approach for modulating pathological transcription in inflammatory and neurological conditions without global transcriptional shutdown. In inflammatory models, PF-CBP1 hydrochloride significantly reduces the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated primary macrophages. Mechanistically, it disrupts the recruitment of CBP/p300 to NF-κB binding sites at cytokine gene promoters, thereby attenuating their transcription. Experimental data demonstrates dose-dependent suppression: IL-1β expression decreases by 40-60% at 3 μM, while IL-6 and IFN-β show 30-50% reduction at 10 μM concentrations [1] [5]. This transcriptional modulation occurs without cytotoxic effects even at high concentrations (30 μM), indicating a true anti-inflammatory mechanism rather than reduced cell viability [5].

Table 2: Anti-inflammatory Effects of PF-CBP1 Hydrochloride in LPS-Stimulated Macrophages

CytokineConcentration TestedReduction (%)Mechanistic Basis
IL-1β3 μM40-60%Disrupted CBP/NF-κB complex formation
IL-610 μM30-50%Impaired STAT3 coactivation
IFN-β10 μM30-50%Reduced IRF3-CBP interaction

In neuronal systems, PF-CBP1 hydrochloride effectively downregulates regulator of G-protein signaling 4 (RGS4), a protein implicated in neurotransmitter receptor desensitization and synaptic plasticity. In primary cortical neurons, treatment with PF-CBP1 hydrochloride (100-1000 nM) for 24 hours achieves a 49% reduction in RGS4 mRNA levels compared to vehicle controls [1] [5]. This finding holds therapeutic relevance as RGS4 overexpression is clinically associated with dopaminergic dysfunction in Parkinson's disease and abnormal neuronal excitability in epilepsy [1]. The compound modulates RGS4 expression through disruption of CBP-dependent transcriptional elongation rather than promoter blockade, highlighting its epigenetic specificity. Importantly, these effects manifest without immediate cytotoxicity, suggesting potential therapeutic windows for neurological applications.

Rationale for Developing PF-CBP1 Hydrochloride as a Selective Inhibitor

The development of PF-CBP1 hydrochloride addressed a significant pharmacological challenge: achieving meaningful selectivity within the highly conserved bromodomain family. Early-generation bromodomain inhibitors exhibited limited discrimination between CBP/p300 and BET bromodomains, causing off-target transcriptional effects that complicated mechanistic studies and limited therapeutic utility. The hydrochloride salt formulation enhances aqueous solubility and crystalline stability compared to the free base (PF-CBP1), while maintaining identical biological activity at equivalent molar concentrations [4] [6]. This physicochemical optimization facilitates in vitro and in vivo investigations by enabling higher working concentrations in physiological buffers.

The molecular design of PF-CBP1 centers on a benzimidazole core that optimally occupies the CBP acetyl-lysine binding pocket while avoiding complementary interactions with BET family proteins. Structural analyses reveal that the isoxazole-dimethyl moiety establishes critical van der Waals contacts with CBP-specific residues in the ZA loop region, while the propoxyphenethyl group extends into the BC loop cavity with optimal steric complementarity [1]. This precise three-dimensional fitting enables the compound to exploit subtle topological differences between CBP and BRD4, achieving unprecedented selectivity. The hydrochloride salt further enhances bioavailability through improved dissolution kinetics in biological matrices.

Table 3: Molecular and Biochemical Properties of PF-CBP1 Hydrochloride

PropertySpecification
Chemical FormulaC29H37ClN4O3
Molecular Weight525.08 g/mol
CAS Number2070014-93-4
Solubility (DMSO)100 mg/mL (190.45 mM)
Solubility (Water)<0.1 mg/mL
Primary TargetsCREBBP Bromodomain (IC50 = 125 nM), EP300 Bromodomain (IC50 = 363 nM)
Selectivity Metric (ITC)Kd = 0.19 μM (CBP) vs Kd >20 μM (BRD4)

Beyond its primary research applications, PF-CBP1 hydrochloride provides a foundational chemical scaffold for developing therapeutics targeting CBP/p300-dependent pathologies. Its well-characterized selectivity profile minimizes confounding off-target effects in disease models, enabling clearer attribution of phenotypic outcomes to CBP/p300 inhibition. The compound's blood-brain barrier permeability, evidenced by its efficacy in primary neuronal cultures, suggests potential applicability for CNS disorders. Current investigations leverage PF-CBP1 hydrochloride as a tool compound to: (1) Elucidate the distinct contributions of CBP versus p300 in specific transcriptional programs; (2) Identify synthetic lethal interactions in CBP-deficient malignancies; and (3) Develop bifunctional molecules including PROTACs for targeted degradation [3]. These applications underscore its value as both a mechanistic probe and therapeutic prototype.

Properties

Product Name

PF-CBP1 hydrochloride

IUPAC Name

4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-propoxyphenyl)ethyl]benzimidazol-1-yl]ethyl]morpholine;hydrochloride

Molecular Formula

C29H37ClN4O3

Molecular Weight

525.1 g/mol

InChI

InChI=1S/C29H36N4O3.ClH/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32;/h5-6,8-11,20H,4,7,12-19H2,1-3H3;1H

InChI Key

HFOZCHHWLMTUTP-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C.Cl

Solubility

Soluble in DMSO

Synonyms

PF-CBP1 HCl; PF-CBP1; hydrochloride; PF-CBP1; PF-CBP-1; PF-CBP 1; PF-06670910; PF 06670910; PF06670910.

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.